2,5-Piperidinedicarboxylic acid, trans-
Overview
Description
2,5-Piperidinedicarboxylic acid, trans- is an organic compound with the molecular formula C7H11NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of two carboxyl groups (-COOH) attached to the 2nd and 5th positions of the piperidine ring in a trans-configuration. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperidinedicarboxylic acid, trans- typically involves the reduction of 2,5-pyridinedicarboxylic acid. This reduction is carried out in an acidic medium using platinum catalysts. The reaction conditions include heating the mixture to achieve the desired trans-configuration .
Industrial Production Methods
Industrial production of 2,5-Piperidinedicarboxylic acid, trans- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-Piperidinedicarboxylic acid, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form different piperidine derivatives.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of platinum or palladium catalysts is commonly used.
Substitution: Reagents such as alcohols or amines in the presence of acid catalysts are used for esterification or amidation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various piperidine derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
2,5-Piperidinedicarboxylic acid, trans- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Piperidinedicarboxylic acid, trans- involves its interaction with specific molecular targets. The carboxyl groups can form hydrogen bonds with various biological molecules, influencing their activity. The piperidine ring can interact with receptors in the central nervous system, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Pyridinedicarboxylic acid: A similar compound with a pyridine ring instead of a piperidine ring.
2,6-Piperidinedicarboxylic acid: Another derivative of piperidine with carboxyl groups at the 2nd and 6th positions.
2,4-Piperidinedicarboxylic acid: A derivative with carboxyl groups at the 2nd and 4th positions.
Uniqueness
2,5-Piperidinedicarboxylic acid, trans- is unique due to its trans-configuration, which imparts distinct chemical and biological properties. This configuration allows for specific interactions with biological targets, making it valuable in pharmaceutical research and development.
Properties
IUPAC Name |
(2R,5S)-piperidine-2,5-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHLQEIQEPADFF-CRCLSJGQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC[C@H]1C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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